1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-hydroxy-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-19-9-13-21(14-10-19)27-23(20-11-5-17(2)6-12-20)25(24(28)26(27)29)32(30,31)22-15-7-18(3)8-16-22/h5-16,23,28H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDLAIPGLHXNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethylphenyl, hydroxy, methylbenzenesulfonyl, and methylphenyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-ethylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and multiple substituents, allows for diverse interactions with biological targets, which may result in various therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include:
- Pyrrolidine core : This heterocyclic structure is known for its biological activity.
- Hydroxy group : This functional group can participate in hydrogen bonding, enhancing solubility and interaction with biological molecules.
- Sulfonyl moiety : Known to increase reactivity and potential interactions with enzymes and receptors.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has been shown to upregulate caspase 3 expression, indicating a potential mechanism for its anticancer effects.
- Anti-inflammatory Effects : The presence of the sulfonyl group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor. Studies on similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting that this compound might exhibit similar activities .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it may:
- Bind to Specific Receptors : The compound's ability to interact with receptors could modulate their activity, leading to therapeutic effects.
- Inhibit Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate access or alter enzyme conformation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis; upregulates caspase 3 | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme Inhibition | Potential AChE and MAO inhibition |
Case Study: Anticancer Activity
A specific study investigated the anticancer properties of similar pyrrolidine derivatives. The results indicated that compounds with a similar structure exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study: Enzyme Inhibition
Another study focused on the inhibition of AChE by pyrrolidine derivatives. The results showed that certain structural modifications led to enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy against neurodegenerative diseases .
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future studies include:
- In vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To identify critical structural features that enhance biological activity.
- Mechanistic Studies : To clarify the pathways through which the compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
